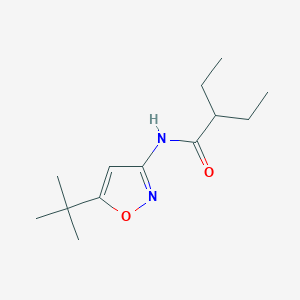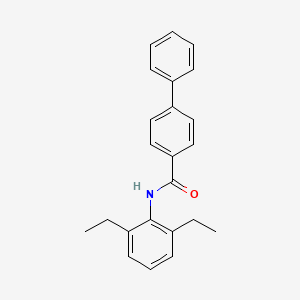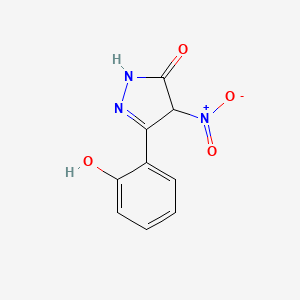![molecular formula C22H20BrN3OS B4938845 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. BPTAA is a member of the thiazole family, which is a class of organic compounds containing a five-membered ring with a nitrogen and sulfur atom.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the regulation of cell growth and division. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can cause cell cycle arrest, which means that it can prevent cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile in lab experiments is its potential as a new anti-cancer drug. This compound has shown promising results in preclinical studies, and it may be a viable option for the treatment of certain types of cancer. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low yield, which can make it difficult to produce large quantities of the compound for further testing. Additionally, this compound may have some toxicity concerns, and more studies are needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are investigating ways to modify the structure of this compound to improve its anti-cancer properties and reduce its toxicity. Another area of research is the study of the mechanism of action of this compound. Researchers are working to identify the specific enzymes and pathways that are targeted by this compound, which could lead to the development of more targeted and effective anti-cancer drugs. Finally, researchers are investigating the potential of this compound in other fields of research, such as the treatment of infectious diseases and neurological disorders.
Métodos De Síntesis
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole intermediate with 4-butoxyaniline in the presence of acetic anhydride to form this compound. The yield of the final product is typically around 60%.
Aplicaciones Científicas De Investigación
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile has shown potential in various fields of scientific research. One of the most promising applications of this compound is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-proliferative effects on cancer cells, which means that it can prevent the growth and spread of cancer cells. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Propiedades
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIZNMNNNSJSX-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![1-(2,4-dimethylphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4938764.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)

![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)

![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)


![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)


